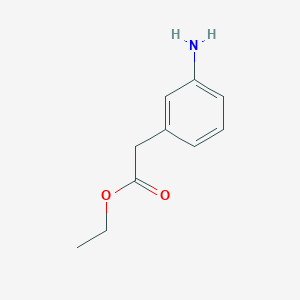Ethyl 2-(3-aminophenyl)acetate
CAS No.: 52273-79-7
Cat. No.: VC2363544
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52273-79-7 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | ethyl 2-(3-aminophenyl)acetate |
| Standard InChI | InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 |
| Standard InChI Key | JEVUURMJLRJOSG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CC(=CC=C1)N |
| Canonical SMILES | CCOC(=O)CC1=CC(=CC=C1)N |
Introduction
Chemical Structure and Properties
Ethyl 2-(3-aminophenyl)acetate is characterized by its specific molecular structure, which consists of a phenyl ring with an amino (-NH2) group at the meta (3) position and an ethyl acetate (-CH2COOC2H5) functional group. This compound is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the third position and an ethyl ester group at the second position.
Physical Properties
The compound exists as a liquid or crystalline solid under standard conditions with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 52273-79-7 |
| Appearance | Liquid or crystalline solid |
| Structural Features | Meta-aminophenyl group, ethyl ester moiety |
Chemical Reactivity
The chemical reactivity of ethyl 2-(3-aminophenyl)acetate is primarily determined by its two main functional groups:
-
The amino group (-NH2) acts as a nucleophile and can participate in various reactions including acylation, alkylation, and diazotization
-
The ester group can undergo hydrolysis, transesterification, and reduction reactions
-
The aromatic ring can participate in electrophilic aromatic substitution reactions, with the amino group serving as an activating and ortho/para-directing substituent
Synthesis Methods
Catalytic Hydrogenation
One of the most common and efficient methods for synthesizing ethyl 2-(3-aminophenyl)acetate is through the catalytic hydrogenation of its nitro precursor. The reaction typically employs palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere in a suitable solvent such as methanol.
The reaction conditions and outcomes are summarized in the following table:
| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H2 | Methanol | 25–50°C | 85–92 |
| Iron-Acid Reduction | Fe powder, HCl | Ethyl acetate/water | ~80°C (reflux) | 78–84 |
Alternative Synthetic Routes
Another approach involves the esterification of 3-aminophenylacetic acid with ethanol in the presence of a strong acid catalyst. This reaction is typically conducted under reflux conditions for several hours to achieve optimal conversion.
Additionally, industrial preparation methods often involve multi-step processes. A related synthesis pathway for 3-aminophenylacetic acid (a precursor to the ester) has been patented, which starts from p-nitrophenylacetonitrile and proceeds through reduction, acetylation, nitration, hydrolysis, and several other transformations .
Chemical Reactions
Ester Functionalization
The ethyl ester group in ethyl 2-(3-aminophenyl)acetate can undergo various transformations under different reaction conditions:
| Reaction Type | Conditions | Key Product | Efficiency |
|---|---|---|---|
| Alkaline Hydrolysis | NaOH, H2O/EtOH, 70°C | 2-(3-Aminophenyl)acetic acid | >90% |
| Enzymatic Transesterification | Novozyme 435, toluene | Modified esters | 80–88% |
Amino Group Reactions
The amino functional group serves as a valuable handle for further chemical modifications, allowing for the creation of more complex molecular architectures through:
-
Formation of amides via acylation reactions
-
Generation of diazonium salts for aromatic substitution chemistry
-
Reductive amination to introduce secondary or tertiary amine functionality
-
Nucleophilic addition reactions with electrophilic species
Biological Activities
Antimicrobial Properties
Research indicates that compounds structurally similar to ethyl 2-(3-aminophenyl)acetate exhibit notable antimicrobial properties. The related compound 2-(3-aminophenyl)ethyl acetate has been tested against various bacterial strains, showing potential in inhibiting the growth of pathogenic bacteria.
The antimicrobial activity is attributed to the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The amino group can form hydrogen bonds with active sites in enzymes or receptors, while the ester group may enhance lipophilicity, facilitating membrane permeability.
Research Applications
Synthetic Intermediary
Ethyl 2-(3-aminophenyl)acetate serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its dual functionality makes it particularly versatile in constructing more complex molecular architectures.
Structure-Activity Relationship Studies
In medicinal chemistry, ethyl 2-(3-aminophenyl)acetate can serve as a scaffold for structure-activity relationship (SAR) studies. Systematic modifications of the molecule can provide insights into how structural features influence biological activity, guiding the design of more potent or selective compounds.
Industrial Applications
The compound finds applications in various industrial processes, including:
-
Production of specialty chemicals
-
Synthesis of dyes and pigments
-
Preparation of polymer additives
-
Development of advanced materials with specific properties
Comparative Analysis
Structural Analogs
Comparing ethyl 2-(3-aminophenyl)acetate with structurally related compounds provides insights into structure-property relationships:
Structure-Property Relationships
The position of the amino group on the aromatic ring significantly influences the chemical and biological properties of the compound. The meta-substitution pattern in ethyl 2-(3-aminophenyl)acetate results in distinct electronic effects compared to ortho or para substitution, affecting:
-
Reactivity in electrophilic aromatic substitution reactions
-
Hydrogen bonding capabilities
-
Interaction with biological targets
-
Conformational preferences of the molecule
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume